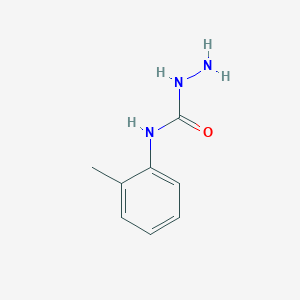

3-Amino-1-(2-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

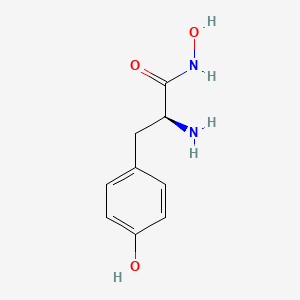

“3-Amino-1-(2-methylphenyl)urea” is a chemical compound with the molecular formula C8H11N3O . It is a type of urea derivative, which are compounds that play a significant role in medicinal chemistry .

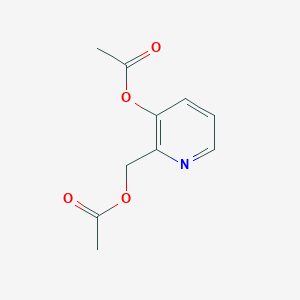

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(2-methylphenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms in an amino group is replaced by a 2-methylphenyl group .Wissenschaftliche Forschungsanwendungen

Urease Inhibition

3-Amino-1-(2-methylphenyl)urea: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s structure allows it to bind to the active site of the enzyme, potentially inhibiting its activity and providing a therapeutic pathway for treating related diseases .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Its derivatives have been synthesized and evaluated against various bacterial and fungal strains. Some derivatives have demonstrated significant growth inhibition, particularly against Acinetobacter baumannii , a pathogen known for its multidrug resistance . This suggests a potential role for 3-Amino-1-(2-methylphenyl)urea in developing new antimicrobial agents.

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding interactions of 3-Amino-1-(2-methylphenyl)urea derivatives with biological targets. These studies help predict the efficacy of these compounds as inhibitors or drugs by analyzing their interaction with enzymes or receptors at the molecular level .

Pharmaceutical Chemistry

The compound’s utility in pharmaceutical chemistry is significant due to its structural versatility. It can be used to synthesize a variety of derivatives with potential pharmacological activities. The thiourea moiety, in particular, is a crucial functional group in medicinal chemistry, often used in the design of new drugs .

Biochemical Evaluation

3-Amino-1-(2-methylphenyl)urea: and its derivatives undergo rigorous biochemical evaluation to determine their inhibitory activities against specific enzymes. Such evaluations are essential in drug discovery processes, where the potency and selectivity of compounds are assessed .

Computational Chemistry

The compound is also relevant in computational chemistry, where it can be used to model and simulate its interactions with biological macromolecules. Computational methods provide insights into the compound’s behavior in biological systems, aiding in the optimization of its properties for specific applications .

Synthesis of Hybrids

Research has been conducted on synthesizing hybrids of 3-Amino-1-(2-methylphenyl)urea with other pharmacophores to create compounds with enhanced or combined therapeutic effects. These hybrids can be tailored for specific biological activities and offer a pathway for novel drug development .

Enzyme Inhibitory Activity

Lastly, the enzyme inhibitory activity of 3-Amino-1-(2-methylphenyl)urea derivatives is a field of interest. By inhibiting enzymes that are crucial for the survival of pathogens, these compounds can serve as leads for the development of new classes of inhibitors with potential applications in treating various diseases .

Wirkmechanismus

Target of Action

It’s known that urea derivatives have a wide spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The nature of these changes would depend on the specific targets and the context of the interaction .

Biochemical Pathways

Urea derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, the urea cycle is a key biochemical pathway that converts highly toxic ammonia to urea for excretion .

Pharmacokinetics

The presence of two hydroxyl groups in ureas increases their solubility in water, which is important for compounds used as therapeutic drugs .

Result of Action

Action Environment

The solubility of urea derivatives in water suggests that the aqueous environment could play a role in their action .

Eigenschaften

IUPAC Name |

1-amino-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFXEVQIRODDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936094 |

Source

|

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15940-63-3 |

Source

|

| Record name | NSC97209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)

![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)